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molecular formula C12H7Cl4N5O2S B142842 5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide CAS No. 134892-32-3

5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

Cat. No. B142842
M. Wt: 427.1 g/mol
InChI Key: FWQYDFJTQRNKMD-UHFFFAOYSA-N
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Patent
US04886883

Procedure details

Sodium (469 mg, 20.4 mmol) was added to 25 ml of methanol under nitrogen and allowed to react. The resulting solution was allowed to cool and then 2.14 g (5.0 mmol) of N-(2,6-dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5 -a]pyrimidine-2-sulfonamide were added with stirring. After about one hour, 1 ml of acetic acid was added and the mixture was poured into about 150 ml of ice water. The solid present was collected by filtration and dried to obtain 1.76 g (84.2 percent of theory) of the title compound as a white powder, m.p. 218°-221° C.
Quantity
469 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][OH:3].[Cl:4][C:5]1[C:10]([CH3:11])=[CH:9][CH:8]=[C:7]([Cl:12])[C:6]=1[NH:13][S:14]([C:17]1[N:27]=[C:20]2[N:21]=[C:22](Cl)[CH:23]=[C:24](Cl)[N:19]2[N:18]=1)(=[O:16])=[O:15].[C:28]([OH:31])(=O)C>>[Cl:4][C:5]1[C:10]([CH3:11])=[CH:9][CH:8]=[C:7]([Cl:12])[C:6]=1[NH:13][S:14]([C:17]1[N:27]=[C:20]2[N:21]=[C:22]([O:31][CH3:28])[CH:23]=[C:24]([O:3][CH3:2])[N:19]2[N:18]=1)(=[O:16])=[O:15] |^1:0|

Inputs

Step One
Name
Quantity
469 mg
Type
reactant
Smiles
[Na]
Name
Quantity
25 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
2.14 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1C)Cl)NS(=O)(=O)C1=NN2C(N=C(C=C2Cl)Cl)=N1
Step Three
Name
ice water
Quantity
150 mL
Type
reactant
Smiles
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The solid present was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1C)Cl)NS(=O)(=O)C1=NN2C(N=C(C=C2OC)OC)=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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